2-Bromo-4,5-dimethoxybenzothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5-dimethoxybenzothioamide is an organic compound with the molecular formula C9H10BrNO2S. It is a derivative of benzothioamide, featuring bromine and methoxy functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethoxybenzothioamide typically involves the bromination of 4,5-dimethoxybenzothioamide. One common method includes the use of bromine in a nonpolar solvent, where bromine is released by a redox reaction of a bromate and a bromide under the effect of sulfuric acid . The reaction proceeds via electrophilic bromination of the aromatic ring, followed by the addition of sulfuric acid and an initiator to complete the reaction .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method. This approach is advantageous due to its simplicity, cost-effectiveness, and high yield. The raw materials used are inexpensive and readily available, making this method suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4,5-dimethoxybenzothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5-dimethoxybenzothioamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Employed in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Bromo-4,5-dimethoxybenzothioamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzyl bromide
- 2-Bromo-4,5-dimethoxybenzoic acid
- 4-Bromo-2,5-dimethoxyamphetamine
Uniqueness
2-Bromo-4,5-dimethoxybenzothioamide is unique due to its specific combination of bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C9H10BrNO2S |
---|---|
Molekulargewicht |
276.15 g/mol |
IUPAC-Name |
2-bromo-4,5-dimethoxybenzenecarbothioamide |
InChI |
InChI=1S/C9H10BrNO2S/c1-12-7-3-5(9(11)14)6(10)4-8(7)13-2/h3-4H,1-2H3,(H2,11,14) |
InChI-Schlüssel |
IFMOUFUNIDWDJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=S)N)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.